3-fluoro-N-(2-methoxyphenyl)benzamide
Description
3-Fluoro-N-(2-methoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2-methoxyphenyl group attached via the amide nitrogen. The methoxy group (electron-donating) and fluorine (electron-withdrawing) create distinct electronic effects, influencing solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
3-fluoro-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) |
InChI Key |
XEEBGRBAUOVBDE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Crystallinity and Polymorphism
- 3-Fluoro-N-(3-Fluorophenyl)Benzamide exhibits concomitant polymorphism (Forms I and II) due to disorder at bridging atoms, stabilized by N−H···O and weak C−H···F interactions .
- Methoxy Impact : The bulkier methoxy group in the target compound may reduce positional disorder, favoring more stable crystal forms.
Solubility and Bioavailability
- Methoxy-containing analogs generally exhibit higher solubility than fluorinated derivatives due to oxygen’s hydrogen-bonding capacity. For example, 3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide () leverages methoxy groups for improved pharmacokinetics in neurodegenerative disease applications.
Preparation Methods
Acyl Chloride-Amine Coupling
The most straightforward route involves reacting 3-fluorobenzoyl chloride with 2-methoxyphenylethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction.
Typical Procedure:
-
Dissolve 3-fluorobenzoyl chloride (1.0 equiv) in THF (10 mL/g substrate) at 0°C.
-
Add 2-methoxyphenylethylamine (1.1 equiv) dropwise over 15 minutes.
-
Stir at room temperature for 4–6 hours.
-
Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Challenges:
-
Competitive hydrolysis of 3-fluorobenzoyl chloride in protic solvents.
-
Formation of N-acylated byproducts due to excess acyl chloride.
Ultrasonic-Assisted Synthesis
Green Chemistry Approach
Ultrasonic irradiation (35 kHz, 300 W) accelerates the condensation of 3-fluorobenzoic acid and 2-methoxyphenylethylamine in the presence of a Lewis acidic ionic liquid ([BMIM]FeCl4) immobilized on diatomite earth. This method eliminates the need for acyl chloride preparation, reducing waste and reaction time.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 40°C |
| Reaction Time | 45 minutes |
| Catalyst Loading | 10 wt% |
| Yield | 89% |
| Purity (HPLC) | 98.5% |
Advantages:
-
Avoids toxic chlorinated solvents.
-
Catalyst recyclability (5 cycles with <5% activity loss).
Palladium-Catalyzed Hydrogenation
Dehalogenation of Halogenated Intermediates
A patent-pending method synthesizes 3-fluoro-N-(2-methoxyphenyl)benzamide via hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile intermediates using 5% palladium on carbon (Pd/C) under H2 atmosphere.
Key Steps:
-
Fluorination: React 2,3-dichlorotrifluorotoluene with KF in DMF at 120°C to yield 2-fluoro-3-chlorotrifluoromethane.
-
Cyano Substitution: Treat with CuCN in DMSO at 80°C to form 2-chloro-6-trifluoromethylbenzonitrile.
-
Hydrogenation: Hydrogenate with Pd/C (1.5 atm H2, 25°C, 16 h) to remove chlorine.
-
Hydrolysis: React with NaOH in ethanol/water (1:1) at 100°C for 2 hours to yield the final benzamide.
Data Table: Hydrogenation Optimization
| H2 Pressure (atm) | Catalyst Loading (wt%) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 5 | 68 | 95.2 |
| 1.5 | 5 | 93 | 97.3 |
| 2.0 | 5 | 91 | 96.8 |
Solvent-Dependent Crystallization
Purification Strategies
Recrystallization from ethanol/water (4:1) achieves >99% purity by removing unreacted 2-methoxyphenylethylamine and oligomeric byproducts. Differential scanning calorimetry (DSC) reveals a melting point of 184–186°C, consistent with literature values.
Impact of Solvent Polarity:
| Solvent System | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethanol/water | Needles | 99.1 |
| Acetonitrile | Plates | 97.8 |
| Dichloromethane | Amorphous | 89.4 |
Mechanistic Insights and Side Reactions
Competing O-Acylation
The methoxy group in 2-methoxyphenylethylamine can undergo unintended O-acylation, producing 3-fluoro-O-(2-methoxyphenyl)benzamide. This side product is minimized by:
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Impact | Scalability |
|---|---|---|---|
| Acyl Chloride | 120 | High (HCl waste) | Moderate |
| Ultrasonic | 95 | Low | High |
| Hydrogenation | 150 | Moderate (H2 use) | High |
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